molecular formula C8H9NS B14490450 2-Propen-1-amine, N-(2-thienylmethylene)- CAS No. 63503-19-5

2-Propen-1-amine, N-(2-thienylmethylene)-

Cat. No.: B14490450
CAS No.: 63503-19-5
M. Wt: 151.23 g/mol
InChI Key: DVVFFQVFIVVSFK-UHFFFAOYSA-N
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Description

2-Propen-1-amine, N-(2-thienylmethylene)- is an organic compound that belongs to the class of amines It is characterized by the presence of a propenyl group attached to an amine group, with a thienylmethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, N-(2-thienylmethylene)- typically involves the reaction of 2-thiophenecarboxaldehyde with 2-propen-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage between the aldehyde and the amine. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, N-(2-thienylmethylene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group, resulting in different derivatives.

    Substitution: The compound can participate in substitution reactions where the thienylmethylene group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Propen-1-amine, N-(2-thienylmethylene)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, N-(2-thienylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-amine: A simpler amine without the thienylmethylene group.

    2-Propen-1-amine, N-ethyl-N-methyl-: A derivative with ethyl and methyl substituents on the amine group.

    2-Propen-1-amine, 2-methyl-: A methyl-substituted derivative.

Uniqueness

2-Propen-1-amine, N-(2-thienylmethylene)- is unique due to the presence of the thienylmethylene group, which imparts distinct chemical properties and potential applications compared to its simpler counterparts. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

63503-19-5

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

N-prop-2-enyl-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C8H9NS/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6-7H,1,5H2

InChI Key

DVVFFQVFIVVSFK-UHFFFAOYSA-N

Canonical SMILES

C=CCN=CC1=CC=CS1

Origin of Product

United States

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